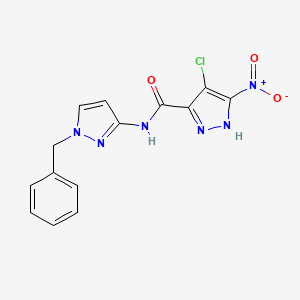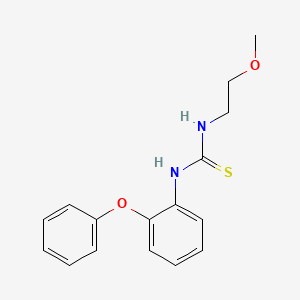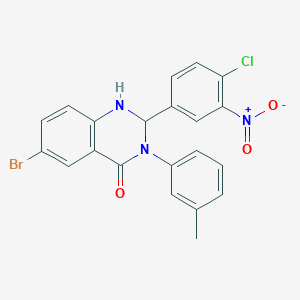![molecular formula C20H18Cl2N2O3 B10897734 (2E)-3-(2,4-dichlorophenyl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]prop-2-enamide](/img/structure/B10897734.png)
(2E)-3-(2,4-dichlorophenyl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2,4-DICHLOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-2-PROPENAMIDE is an organic compound that belongs to the class of amides It features a propenamide backbone with a 2,4-dichlorophenyl group and a morpholinocarbonylphenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4-DICHLOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-2-PROPENAMIDE typically involves the following steps:
Formation of the Propenamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the use of a chlorinated aromatic compound, which can be introduced via a substitution reaction.
Attachment of the Morpholinocarbonylphenyl Group: This is usually done through a coupling reaction, where the morpholine ring is introduced to the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,4-DICHLOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and nucleophiles are typically involved in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-3-(2,4-DICHLOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-2-PROPENAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-3-(2,4-DICHLOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: This compound shares a similar aromatic structure but with different substituents.
2,2′-Bipyridyl: Another compound with a similar aromatic backbone but different functional groups.
Uniqueness
(E)-3-(2,4-DICHLOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H18Cl2N2O3 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-[4-(morpholine-4-carbonyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H18Cl2N2O3/c21-16-5-1-14(18(22)13-16)4-8-19(25)23-17-6-2-15(3-7-17)20(26)24-9-11-27-12-10-24/h1-8,13H,9-12H2,(H,23,25)/b8-4+ |
InChI Key |
WVMBZYPOVKSVSW-XBXARRHUSA-N |
Isomeric SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10897657.png)
![2-(bicyclo[2.2.1]hept-2-yl)-N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10897662.png)
![(2E,5E)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897680.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10897688.png)
![1,3-dimethyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10897696.png)


![N-[6-bromo-2-(4-ethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-2-iodobenzamide](/img/structure/B10897716.png)
![11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B10897718.png)
![5-(difluoromethyl)-4-{[(E)-{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10897726.png)
![4-{[(E)-{3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10897740.png)
![Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B10897741.png)
![2-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B10897751.png)
